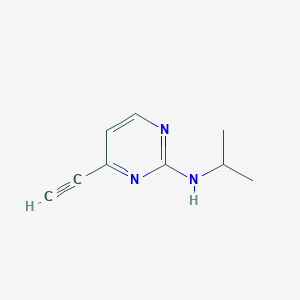
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3. It contains a pyrimidine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the nitrogen atom.
Méthodes De Préparation
The synthesis of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Ethynylation: The introduction of the ethynyl group at the 4-position of the pyrimidine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
N-Alkylation: The isopropyl group is introduced at the nitrogen atom through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Analyse Des Réactions Chimiques
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- can be compared with other pyrimidine derivatives such as:
2-Pyrimidinamine, 4-chloro-N-(1-methylethyl)-: This compound has a chloro group instead of an ethynyl group, leading to different reactivity and applications.
2-Pyrimidinamine, 4-ethynyl-N-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
The uniqueness of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
876521-34-5 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
4-ethynyl-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11N3/c1-4-8-5-6-10-9(12-8)11-7(2)3/h1,5-7H,2-3H3,(H,10,11,12) |
Clé InChI |
BIWDEWVINVTZBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=CC(=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















